3-Bromocinnamic acid
Overview
Description
3-Bromocinnamic acid is a derivative of cinnamic acid, a key organic compound featuring a phenyl group attached to an acrylic group. It's part of the broader family of cinnamic acids, known for their various applications in organic synthesis and materials science.
Synthesis Analysis
Research on the synthesis of cinnamic acid derivatives typically involves catalytic reactions or thermal poly-condensation of related monomers. For example, 3-Nitrocinnamic acid, a related compound, was synthesized from 3-nitrobenzaldehyde through a series of reactions involving natrium aceticum and acetic anhydride, followed by deoxidization to produce 3-aminocinnamic acid (Yin Qun, 2010).
Molecular Structure Analysis
Cinnamic acid derivatives often exhibit interesting crystal structures. For instance, 3,5-Dinitrocinnamic acid shows unique C–H ⋯ O hydrogen bonding that dictates the symmetry of its crystal network (G. Desiraju & C. Sharma, 1991).
Chemical Reactions and Properties
The chemical behavior of cinnamic acid derivatives is influenced by factors like π⋯π interactions, hydrogen bonds, and halogen bonds. These interactions are crucial in the formation of crystal structures and impact the photoreactive properties of these compounds, as seen in studies involving 4-bromocinnamic acid (Shaunak Chakraborty et al., 2018).
Physical Properties Analysis
The physical properties of cinnamic acid derivatives like 3-Bromocinnamic acid can be characterized by techniques like X-ray diffraction, IR spectroscopy, and dielectric analysis. These methods provide insights into molecular geometry, intermolecular bonding, and crystalline structure (S. Alen et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Bromocinnamic acid, similar to other cinnamic acid derivatives, are influenced by its molecular structure. Structural features like the presence of bromine atoms and the configuration of the double bonds significantly affect its reactivity and interactions. These aspects are vital for understanding the compound's behavior in various chemical contexts (Alexandra Gaspar et al., 2009).
Scientific Research Applications
Supramolecular Assembly and Halogen Interactions
Research has demonstrated the role of the ammonium ion in directing self-assembly processes involving 3-bromocinnamic acid. Studies on the structure of cinnamate structures, including 3-bromocinnamic acid, reveal that changing halogen substituents examines the effect on supramolecular assembly. The research highlights how the ammonium ion can tether neighboring anions, facilitating ideal conditions for photoreaction and photodimerization, emphasizing the influence of halogen interactions in the assembly process (Chowdhury & Kariuki, 2006).
Role in Anticancer Compounds Transport
3-Bromocinnamic acid derivatives have been studied for their role in the transport mechanisms of anticancer compounds, like 3-bromopyruvate, across human erythrocyte membranes. Such studies are crucial for understanding how these compounds can be effectively delivered to cancer cells, targeting glycolytic enzymes critical for cancer cell metabolism. The transport kinetics of these compounds provide insights into their potential therapeutic applications and the challenges posed by their interaction with normal cells (Sadowska-Bartosz et al., 2014).
Chemoenzymatic Synthesis Applications
The chemoenzymatic synthesis of optically pure l- and d-biarylalanines starting from bromocinnamic acids, including 3-bromocinnamic acid, showcases its utility in creating nonnatural amino acid derivatives. This process utilizes biocatalytic asymmetric amination and palladium-catalyzed arylation, highlighting 3-bromocinnamic acid's role in synthesizing compounds with high yield and optical purity. Such methodologies are significant for pharmaceutical applications and the development of novel therapeutic molecules (Ahmed et al., 2015).
Antioxidant Activity Studies
Research into the antioxidant activity of hydroxycinnamic acids and their derivatives, including novel halogenated derivatives like 3-bromocinnamic acid, has been conducted to understand their physicochemical properties and their potential as antioxidants. The studies suggest that the redox potentials of these compounds contribute to their antioxidant activity, providing valuable insights for developing lipophilic antioxidants (Gaspar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUSDCFQUBPAL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067729, DTXSID301034663 | |
Record name | m-Bromocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocinnamic acid | |
CAS RN |
14473-91-7, 32862-97-8 | |
Record name | (2E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14473-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenoic acid, 3-(3-bromophenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-BROMOCINNAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779 | |
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Record name | 2-Propenoic acid, 3-(3-bromophenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Bromocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-bromocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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